9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Übersicht

Beschreibung

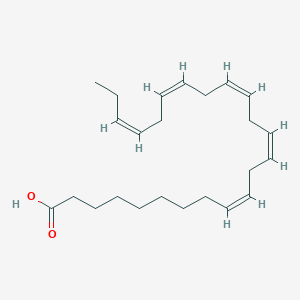

(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid is a very long-chain omega-3 fatty acid that is tetracosanoic acid having five double bonds located at positions 9, 12, 15, 18 and 21 (the (9Z,12Z,15Z,18Z,21Z-isomer). It is an omega-3 fatty acid and a tetracosapentaenoic acid. It is a conjugate acid of a (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoate.

Wirkmechanismus

Target of Action

9Z,12Z,15Z,18Z,21Z-Tetracosapentaenoic acid is a very long-chain ω−3 fatty acid . It is a type of polyunsaturated fatty acid (PUFA) that plays a crucial role in the body as a component of phospholipids, which form the structures of cell membranes .

Mode of Action

As an ω−3 fatty acid, this compound is involved in various physiological processes, including inflammation and cardiovascular health. It interacts with various targets in the body, including enzymes, receptors, and other proteins, to exert its effects .

Biochemical Pathways

It can be elongated to form C26:5 or acted on by Δ6 desaturase to form C24:6 .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound are diverse due to its involvement in various physiological processes. For instance, it has been found at low levels in mouse brain and spleen, and levels decrease in the brain and spleen of old and exceptionally old mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the levels of ω−3 fatty acids in the body. Furthermore, certain health conditions, medications, and genetic factors can also influence the metabolism and effects of ω−3 fatty acids .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid are largely defined by its interactions with various biomolecules. As a ω−3 fatty acid, it is involved in several biochemical reactions

Cellular Effects

Given its classification as a ω−3 fatty acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways due to its classification as a ω−3 fatty acid

Biologische Aktivität

9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid (TPA) is a very long-chain polyunsaturated fatty acid (VLCPUFA) classified as an omega-3 fatty acid. Its molecular formula is C24H38O2, with a molecular weight of approximately 366.56 g/mol. The compound is characterized by five double bonds located at the 9th, 12th, 15th, 18th, and 21st carbon positions of a 24-carbon chain. This unique structure contributes to its diverse biological activities and potential health benefits.

Neuroprotective Effects

TPA has been found in low levels in mouse brain and spleen tissues, with concentrations decreasing in older mice . This suggests a potential role in neuroprotection and brain health. As a member of the omega-3 family, TPA may contribute to cognitive function and neurodevelopment, similar to other omega-3 fatty acids like docosahexaenoic acid (DHA), which is known for its importance in brain health.

Antimicrobial Activity

Emerging studies indicate that TPA may possess antimicrobial properties. While specific studies on TPA are scarce, other unsaturated fatty acids have demonstrated antibacterial activity against various pathogens. For instance, linoleic acid has shown effectiveness against Gram-positive bacteria . Given the structural characteristics of TPA, it may exhibit similar antimicrobial effects.

Study on Inflammation Modulation

A study published in the American Journal of Clinical Nutrition investigated the effects of VL-PUFAs on inflammatory markers in patients with coronary artery disease. The findings indicated that supplementation led to a significant reduction in inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Although TPA was not directly tested, its potential role as a modulator of inflammation can be inferred from these findings.

Neurodevelopmental Research

Research focusing on the role of omega-3 fatty acids in neurodevelopment has highlighted the importance of dietary intake during critical growth periods. A review suggested that long-chain omega-3 fatty acids like DHA and potentially TPA are crucial for optimal brain development and function . This underscores the importance of including such fatty acids in diets for pregnant women and infants.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Eicosapentaenoic Acid (EPA) | Contains 20 carbon atoms with five double bonds | Widely studied for cardiovascular health benefits |

| Docosahexaenoic Acid (DHA) | Contains 22 carbon atoms with six double bonds | Important for brain health and development |

| Arachidonic Acid | Contains 20 carbon atoms with four double bonds | Precursor to eicosanoids involved in inflammation |

Eigenschaften

IUPAC Name |

(9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTIBOCVSPURCS-JLNKQSITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709187 | |

| Record name | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosapentaenoic acid (24:5n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-48-3 | |

| Record name | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.